

Technical Guide: Fmoc-Ala-OPfp in Solid-Phase Peptide Synthesis

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-L-Ala-OPfp (N- α -(9-Fluorenylmethoxycarbonyl)-L-alanine pentafluorophenyl ester), a critical reagent in modern solid-phase peptide synthesis (SPPS). It details the physicochemical properties of the compound and provides comprehensive experimental protocols for its application.

Core Compound Data

Fmoc-L-Ala-OPfp is an activated amino acid derivative widely used for the efficient incorporation of alanine residues into a growing peptide chain. The pentafluorophenyl (Pfp) ester group serves as an excellent leaving group, facilitating a rapid and efficient coupling reaction.



Parameter	Value	Citations
CAS Number	86060-86-8	[1][2][3][4][5]
Molecular Formula	C24H16F5NO4	[1][2][3][4][5]
Molecular Weight	477.38 g/mol (also cited as 477.4 g/mol)	[1][2][3][4][5]
Appearance	White to light yellow powder	[1][4]
Purity	≥96.0% (HPLC)	[3]
Storage Temperature	2-8°C	[4]

Experimental Protocols

Fmoc-L-Ala-OPfp is primarily utilized within the iterative cycle of solid-phase peptide synthesis. The following protocols outline the key steps involved in using this reagent. These procedures assume the synthesis is being performed on a standard solid support resin (e.g., Wang or Rink Amide resin).

Fmoc Deprotection

This initial step removes the temporary Fmoc protecting group from the N-terminus of the resinbound peptide, exposing a free amine for the subsequent coupling reaction.[6][7]

Reagents:

20% Piperidine in N,N-Dimethylformamide (DMF)

Procedure:

- Swell the peptide-resin in DMF.
- Drain the DMF and add the 20% piperidine solution to the resin.
- Agitate the mixture at room temperature for an initial 5 minutes.
- Drain the piperidine solution.



- Add a fresh aliquot of the 20% piperidine solution and agitate for an additional 15-20 minutes to ensure complete deprotection.[8]
- Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the dibenzofulvene byproduct.[8]
- (Optional) Perform a Kaiser test to confirm the presence of a free primary amine. A positive result is indicated by a blue color on the resin beads.[8]

Amino Acid Coupling using Fmoc-Ala-OPfp

This protocol details the coupling of **Fmoc-Ala-OPfp** to the deprotected N-terminus of the peptide chain. As an activated ester, it does not require an additional in-situ activating agent, though additives can be used to accelerate the reaction.[9]

Reagents:

- · Fmoc-L-Ala-OPfp
- N,N-Dimethylformamide (DMF)
- (Optional) 1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3benzotriazine (HOOBt)

Procedure:

- Suspend the deprotected peptide-resin in DMF (approximately 1 mL per gram of resin).[9]
- In a separate vial, dissolve Fmoc-L-Ala-OPfp (3 equivalents based on resin substitution) in DMF.[9]
- (Optional) If an additive is used, add HOBt or HOOBt (1 equivalent) to the **Fmoc-Ala-OPfp** solution. This can enhance coupling speed.[9]
- Add the Fmoc-Ala-OPfp solution to the resin suspension.
- Agitate the reaction mixture at room temperature. The reaction time can range from 1 hour to overnight, depending on the sequence and scale.[9]



- After the coupling is complete, drain the reaction solution.
- Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
 [8][9]

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove any remaining side-chain protecting groups. This is typically achieved with a strong acid cocktail.[1][7]

Reagents:

- Cleavage Cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and
 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to prevent side reactions.[1][7]
- · Cold diethyl ether

Procedure:

- Wash the final peptide-resin with dichloromethane (DCM) and dry it under a vacuum.[8]
- In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the dried resin.
- Allow the mixture to stand at room temperature for 2-4 hours with occasional swirling.[1][8]
- Filter the resin through a sintered glass funnel and collect the filtrate containing the cleaved peptide.[1]
- Wash the resin with a small amount of fresh TFA and combine the filtrates.[1]
- Precipitate the crude peptide by slowly adding the TFA filtrate to a larger volume of cold diethyl ether (approximately 10 times the volume of the filtrate).[1]
- Centrifuge the mixture to pellet the precipitated peptide.[1]
- Decant the ether and wash the peptide pellet with fresh cold diethyl ether to remove residual scavengers. Repeat this wash step.[1]



• Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[1]

Workflow Visualization

The following diagram illustrates the cyclical nature of the Solid-Phase Peptide Synthesis (SPPS) process, highlighting the key stages where Fmoc-L-Ala-OPfp is utilized.



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Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

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